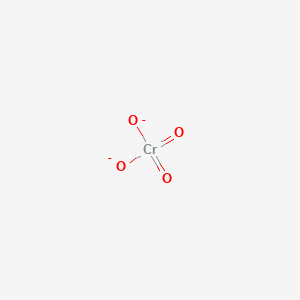![molecular formula C8H6N2O3 B176725 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid CAS No. 156335-30-7](/img/structure/B176725.png)
4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid
Overview
Description
4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a fused ring system containing both pyrrole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 1,4-diketones with hydrazine derivatives, followed by cyclization and oxidation steps . Another approach includes the reaction of 3-chloropyridazines with propargylic alcohol in the presence of palladium catalysts . These methods typically require specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of complex heterocyclic molecules. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule.
Medicine: The compound’s pharmacological properties make it a promising candidate for drug discovery and development. It is studied for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including sensors, dyes, and electronic devices. Its unique chemical properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows kinase inhibitory activity.
6H-pyrrolo[3,4-b]pyrazine: Investigated for its potential in drug discovery.
Uniqueness
4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-oxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-5(8(12)13)4-9-10-3-1-2-6(7)10/h1-4,9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCADCLTCASMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B176671.png)






